molecular formula C22H23N3O5 B11239231 3,4,5-trimethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide

3,4,5-trimethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B11239231
M. Wt: 409.4 g/mol
InChI Key: WNBLDBDTYLWLJG-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a phenylpyridazinyl moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:

    Formation of the Trimethoxyphenyl Intermediate: This step involves the methylation of a phenol derivative to introduce the three methoxy groups.

    Synthesis of the Phenylpyridazinyl Intermediate:

    Coupling Reaction: The final step involves coupling the trimethoxyphenyl intermediate with the phenylpyridazinyl intermediate under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of nitro groups would yield amines.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Pharmacology: It can be used to study its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can interact with hydrophobic pockets in proteins, while the phenylpyridazinyl moiety can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its hydrophobicity and potential for π-π interactions, while the phenylpyridazinyl moiety provides additional sites for hydrogen bonding and electrostatic interactions. This unique combination makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide

InChI

InChI=1S/C22H23N3O5/c1-27-18-13-16(14-19(28-2)21(18)29-3)22(26)23-11-12-30-20-10-9-17(24-25-20)15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3,(H,23,26)

InChI Key

WNBLDBDTYLWLJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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